2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2,5-dimethylphenyl group and at position 4 with a (4-methylbenzyl)sulfanyl moiety. The pyrazine ring (two nitrogen atoms at positions 1 and 4) distinguishes it from pyrazolo[1,5-a]pyrimidine analogs (pyrimidine has nitrogens at positions 1 and 3). The methylphenyl groups enhance lipophilicity, while the sulfanyl group may influence redox activity or hydrogen bonding.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-5-8-18(9-6-15)14-26-22-21-13-20(24-25(21)11-10-23-22)19-12-16(2)4-7-17(19)3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPLZOCVVJMEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 2,5-dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions, where the pyrazolopyrazine core is reacted with 2,5-dimethylphenyl halides or related compounds in the presence of a Lewis acid catalyst.
Attachment of the 4-methylbenzylthio group: This can be accomplished through nucleophilic substitution reactions, where the pyrazolopyrazine derivative is treated with 4-methylbenzylthiol or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or benzyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolopyrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 457.6 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core with various substituents that enhance its biological activity. The presence of methyl and phenyl groups contributes to its lipophilicity, which is often favorable for drug design.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to 2-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine have shown efficacy against various viral infections. Research indicates that pyrazole derivatives can inhibit the replication of viruses such as HIV and influenza at low concentrations, demonstrating their potential as antiviral agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been linked to the inhibition of specific kinases involved in cancer cell proliferation. For example, studies have shown that certain pyrazole compounds can effectively inhibit RET kinase activity, which is crucial in several cancers . The modification of the pyrazole structure can lead to enhanced potency against cancer cells.
Case Study 1: Antiviral Activity
A study conducted by Chen et al. demonstrated that a series of pyrazole derivatives exhibited significant antiviral activity against HIV-1. The compounds were tested in vitro and showed IC50 values in the nanomolar range, indicating high potency .
Case Study 2: Anticancer Applications
Research published in Scientific Reports explored the effects of various pyrazole compounds on cancer cell lines. The study found that certain derivatives led to reduced cell viability and induced apoptosis in cancer cells through targeted inhibition of specific signaling pathways .
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways and biological responses. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Bioactivity Data
Key Observations:
Core Structure Impact :
- The pyrazolo[1,5-a]pyrazine core (target) is less common than pyrazolo[1,5-a]pyrimidine () or triazolopyrimidine (). Pyrazine’s nitrogen arrangement may alter electronic properties and binding affinity compared to pyrimidine derivatives.
- Triazolopyrimidines () exhibit broad-spectrum bioactivity, suggesting the target’s pyrazine core could be optimized for similar applications.
Aromatic Substituents: The 2,5-dimethylphenyl group increases steric bulk and lipophilicity, akin to ’s methylphenyl-substituted pyrazol-3-one, which may improve target engagement in hydrophobic pockets.
Bioactivity Predictions :
Quantitative Data and Molecular Properties
Table 2: Molecular and Physicochemical Properties
*logP values estimated using the XLogP3 method.
Insights:
- The target’s higher logP (4.8) compared to ’s sulfonate derivative (2.1) indicates greater lipophilicity, favoring passive diffusion across biological membranes.
- ’s compound 5k (logP 3.5) balances lipophilicity and solubility, achieving potent antifungal activity—a benchmark for the target’s optimization.
Biological Activity
The compound 2-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfany}pyrazolo[1,5-a]pyrazine belongs to the class of pyrazolo derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure that includes:
- A pyrazolo core, which is a nitrogen-containing heterocycle.
- Substituents that enhance its biological activity, such as methyl and sulfanyl groups.
Anticancer Activity
Research indicates that pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfany}pyrazolo[1,5-a]pyrazine have been evaluated for their effects on various cancer cell lines. In a study involving pyrazolo[1,5-a]pyrimidines, certain derivatives demonstrated potent growth inhibition in human breast cancer cell lines (MDA-MB-231) when subjected to MTT assays. Notably, the anticancer activity was attributed to the ability of these compounds to interfere with cellular signaling pathways critical for cancer cell proliferation and survival .
Antioxidant Activity
The antioxidant capacity of pyrazolo compounds has been assessed through various assays measuring their ability to scavenge free radicals. For example, studies involving similar pyrazolo derivatives showed promising results in DPPH and ABTS radical scavenging assays. These findings suggest that the compound may possess protective effects against oxidative stress-related damage .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of pyrazolo derivatives have highlighted their potential in modulating inflammatory pathways. Compounds within this class have been shown to inhibit NF-κB/AP-1 reporter activity in LPS-induced models, indicating a capacity to mitigate inflammatory responses . The presence of specific functional groups in 2-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfany}pyrazolo[1,5-a]pyrazine may enhance its efficacy in this regard.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo compounds act as kinase inhibitors, targeting pathways involved in cancer progression.
- Free Radical Scavenging : The structural features allow these compounds to donate electrons and neutralize free radicals.
- Modulation of Inflammatory Pathways : By interfering with transcription factors such as NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related pyrazolo compounds:
- Anticancer Efficacy : A study synthesized a series of pyrazolo derivatives and tested them against various cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer potency .
- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of pyrazolo derivatives, revealing that they effectively reduced oxidative stress markers in vitro .
- Anti-inflammatory Potential : Research demonstrated that selected pyrazolo compounds exhibited dose-dependent inhibition of inflammatory markers in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
